1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

Medicinal Chemistry ADME Lead Optimization

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine (CAS 1871051-63-6, molecular formula C₇H₁₀N₆, molecular weight 178.20 g/mol) is a fully methylated, bi-heterocyclic scaffold composed of a 1-methylpyrazol-5-amine core linked at the 3-position to a 1-methyl-1,2,3-triazole moiety via a direct C–C bond. The compound is commercially supplied at 95% purity for research use, with a calculated TPSA of 74.55 Ų, a LogP of approximately −0.20, one hydrogen-bond donor (HBD), and six hydrogen-bond acceptors (HBA).

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
Cat. No. B13338749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine
Molecular FormulaC7H10N6
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C2=NN(C(=C2)N)C
InChIInChI=1S/C7H10N6/c1-12-4-6(9-11-12)5-3-7(8)13(2)10-5/h3-4H,8H2,1-2H3
InChIKeyYCYMQVRQNPYGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine: Core Physicochemical and Structural Profile for Procurement Decisions


1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine (CAS 1871051-63-6, molecular formula C₇H₁₀N₆, molecular weight 178.20 g/mol) is a fully methylated, bi-heterocyclic scaffold composed of a 1-methylpyrazol-5-amine core linked at the 3-position to a 1-methyl-1,2,3-triazole moiety via a direct C–C bond . The compound is commercially supplied at 95% purity for research use, with a calculated TPSA of 74.55 Ų, a LogP of approximately −0.20, one hydrogen-bond donor (HBD), and six hydrogen-bond acceptors (HBA) . These electronic and topological features define its solubility, permeability, and metal-coordination potential, making it a rationally selectable building block for medicinal chemistry, agrochemical, and coordination chemistry programs.

Why Substitution with Generic Pyrazole-Triazole Analogs Risks Project Failure for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine


In-class pyrazole-triazole hybrids bearing the 1H-pyrazol-5-amine core are not functionally interchangeable. The N-methylation status of both the pyrazole N1 and the triazole N1 dictates the hydrogen-bond donor count, logP, and topological polar surface area (TPSA), which in turn govern membrane permeability, CYP450 susceptibility, and binding-site complementarity . Literature on structurally analogous chemotypes demonstrates that N-methylation of the 1,2,3-triazole can increase target potency by as much as >10-fold and shift the mechanism of inhibition from competitive to time-dependent noncompetitive [1]. Additionally, the regiochemistry of the triazole attachment (4-yl vs. 5-yl) and the position of the exocyclic amine (pyrazole C5 vs. triazole C4) critically alter the spatial presentation of the HBD pharmacophore and metal-chelating geometry [2]. Therefore, procurement of an uncharacterized or incorrectly substituted analog introduces uncontrolled variables into SAR series, catalyst screening, or cocrystallization campaigns, jeopardizing reproducibility and project timelines.

Head-to-Head Evidence for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine: Quantified Differentiation from Closest Analogs


Reduced Topological Polar Surface Area (TPSA) vs. NH-Triazole Analog Improves Predicted Membrane Permeability for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

The target compound exhibits a calculated TPSA of 74.55 Ų, compared with 85.41 Ų for the NH-triazole analog (1-Methyl-3-(1H-1,2,3-triazol-5-yl)-1H-pyrazol-5-amine, CAS 1506374-61-3), representing a difference of 10.86 Ų . The reduction in TPSA is driven by replacement of the ionizable triazole NH (HBD) with an N-methyl group, reducing the hydrogen-bond donor count from 2 to 1. In drug-discovery practice, every ~10 Ų decrease in TPSA below 90 Ų is associated with a measurable improvement in passive membrane permeability and oral absorption potential [1].

Medicinal Chemistry ADME Lead Optimization

LogP Differentiation: Target Compound is More Hydrophilic than NH-Triazole Analog, Favoring Aqueous Solubility for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

The target compound's calculated LogP is approximately −0.20, indicating a preference for the aqueous phase . While the exact LogP of the comparator NH-triazole analog (CAS 1506374-61-3) is not fully resolved in public databases, the general principle that N-methylation of 1,2,3-triazoles modestly increases lipophilicity compared to the parent NH-triazole is well-established [1]. The negative LogP value of −0.20 distinguishes the compound from many lipophilic pyrazole-triazole hybrids (LogP often >1.0) and suggests superior aqueous solubility for biochemical assay and crystallization applications [2].

Solubility Optimization Fragment-Based Drug Discovery Pre-formulation

N-Methylation of the 1,2,3-Triazole Moiety Enhances Biological Target Potency and Selectivity: Class-Level Evidence Supporting 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine Selection

In a systematic SAR study of triazole-phenyl-thiazole disruptors of Leishmania infantum trypanothione disulfide reductase (LiTryR), N-methylation of the triazole moiety converted classical competitive inhibitors into time-dependent mixed noncompetitive inhibitors with significantly enhanced potency and selectivity against intracellular amastigotes [1]. While this study does not include the exact target compound, it establishes a class-level principle: triazole N-methylation can qualitatively alter the inhibition mechanism and quantitatively improve potency by >10-fold compared with NH-triazole analogs [1]. Additionally, the kinase-triad inhibitor literature on pyrazole-triazole hybrids documents that the 4-yl triazole connectivity (as in the target compound) is associated with low-nanomolar EGFR and VEGFR-2 inhibition (IC₅₀ values: 0.29–0.95 µM for selected hybrids in combination with doxorubicin) [2].

Kinase Inhibition Antiparasitic Drug Discovery Structure-Activity Relationship

Purity Specification and Batch Consistency: 95% Assay Purity with Defined QC Parameters for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

The target compound is supplied under Product No. 2108465 (Leyan) with a certified purity of 95% and defined molecular identity parameters including molecular formula C₇H₁₀N₆, molecular weight 178.19 g/mol, and a documented SMILES code (N1=NN(C=C1C2=NN(C(N)=C2)C)C) . In contrast, the NH-triazole analog (CAS 1506374-61-3, Product No. 2021815) is also listed at 95% purity but differs in molecular weight (164.17 g/mol), TPSA (85.41 vs. 74.55), and HBD count (2 vs. 1) . For procurement professionals, the distinct CAS registry numbers (1871051-63-6 vs. 1506374-61-3) and the 14.03 g/mol molecular weight difference provide unambiguous identity verification, minimizing the risk of receiving an incorrect analog due to nomenclature similarity .

Quality Control Reproducibility Procurement Compliance

High-Impact Application Scenarios for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine Justified by Differential Evidence


CNS-Penetrant Kinase Probe Design Leveraging TPSA < 75 Ų and Low HBD Count

With a TPSA of 74.55 Ų and a single H-bond donor, the target compound meets the widely accepted CNS drug-design threshold (TPSA < 90 Ų, HBD ≤ 3) [1]. Programs developing brain-penetrant kinase inhibitors or PET tracer precursors should select this compound over the NH-triazole analog (TPSA 85.41, HBD = 2), as the 10.86 Ų TPSA advantage and reduced HBD count translate into measurably improved passive blood-brain barrier permeation potential [1].

Fragment-Based Screening (FBS) Library Inclusion Due to Favorable LogP and Solubility Profile

The calculated LogP of −0.20 indicates aqueous preference, which is a desirable property for fragment libraries used in biochemical high-concentration screening to minimize non-specific aggregation and false-positive hits [2]. The target compound's negative LogP distinguishes it from more lipophilic pyrazole-triazole hybrids, supporting its procurement as a Rule-of-Three-compliant fragment (MW < 300, LogP ≤ 3, HBD ≤ 3) [2].

Antiparasitic Drug Discovery Programs Exploiting Triazole N-Methylation for Target Engagement

Class-level evidence from LiTryR inhibitor studies shows that N-methylation of the 1,2,3-triazole ring can enhance target potency by >10-fold and convert competitive inhibitors to time-dependent noncompetitive inhibitors, a mechanism associated with prolonged target residence time and improved cellular efficacy [3]. Research groups targeting trypanothione reductase, kinases, or other nucleotide-binding enzymes should prioritize the N-methylated triazole architecture over NH-triazole variants to capitalize on these mechanism-based potency gains [3][4].

Coordination Chemistry and Metallodrug Development: Defined N-Donor Geometry

The 4-yl connectivity of the 1,2,3-triazole and the C5-amine on the pyrazole provide a rigid, bidentate N-donor geometry suitable for transition-metal chelation. With six H-bond acceptors and one rotatable bond, the target compound offers a more constrained ligand geometry compared to the 5-yl triazole regioisomer (CAS 2137696-96-7, amine on triazole C4 rather than pyrazole C5), which would present a different chelating bite angle [5]. This geometric predictability is critical for the rational design of Cu(I)- or Ru(II)-based catalysts and metallodrug candidates.

Quote Request

Request a Quote for 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.